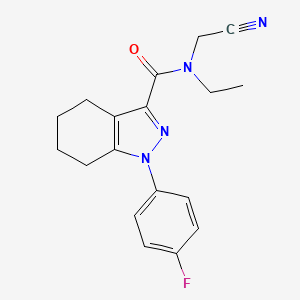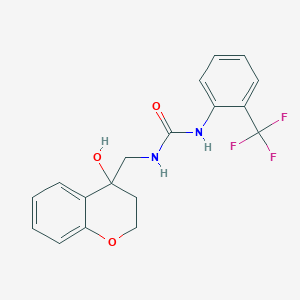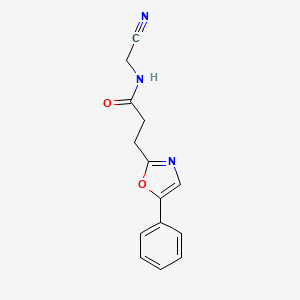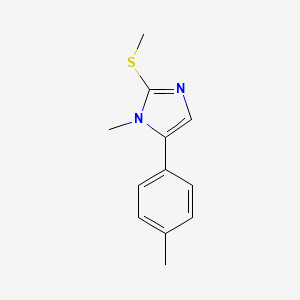
N-(cyanomethyl)-N-ethyl-1-(4-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyanomethyl)-N-ethyl-1-(4-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide is a chemical compound with a complex structure. Let’s break down its components:
- N-(cyanomethyl) : This group contains a cyano (CN) functional group attached to a methylene (CH₂) unit.
- N-ethyl : Indicates an ethyl (C₂H₅) group attached to the nitrogen atom.
- 1-(4-fluorophenyl) : Refers to a phenyl ring substituted with a fluorine atom at the para position (position 4).
- 4,5,6,7-tetrahydro-1H-indazole-3-carboxamide : This portion represents a fused indazole ring system with a carboxamide group (CONH₂) attached.
Molecular Structure Analysis
The molecular structure of N-(cyanomethyl)-N-ethyl-1-(4-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide is crucial for understanding its properties and interactions. You can visualize its 3D structure using computational tools or molecular modeling software. The arrangement of atoms, bond angles, and steric effects play a significant role in its behavior.
Chemical Reactions Analysis
To explore its reactivity, researchers would investigate its behavior in various chemical reactions. Potential reactions might involve nucleophilic substitutions, acid-base reactions, and transformations of the cyano group. Experimental studies would provide insights into its stability and reactivity under different conditions.
Physical And Chemical Properties Analysis
- Physical Properties :
- Melting Point : Investigate the temperature at which it transitions from solid to liquid.
- Solubility : Assess its solubility in various solvents (e.g., water, organic solvents).
- Color and Odor : Describe its appearance and smell.
- Chemical Properties :
- Acid-Base Behavior : Determine whether it acts as an acid or base.
- Stability : Assess its stability under different conditions (e.g., light, temperature).
- Reactivity : Investigate its behavior in common chemical reactions.
Safety And Hazards
Safety considerations are crucial:
- Toxicity : Evaluate its toxicity to humans, animals, and the environment.
- Handling Precautions : Researchers should follow safety protocols during synthesis and handling.
- Environmental Impact : Assess its potential impact on ecosystems.
Direcciones Futuras
Researchers should explore the following:
- Biological Activity : Investigate its potential as an insecticide, drug candidate, or other applications.
- Structure-Activity Relationship (SAR) : Correlate its structure with activity.
- Optimization : Modify the compound to enhance desired properties.
- Clinical Trials : If applicable, progress toward clinical trials.
Remember that this analysis is based on existing knowledge, and further research is essential to uncover additional details about this intriguing compound12.
Propiedades
IUPAC Name |
N-(cyanomethyl)-N-ethyl-1-(4-fluorophenyl)-4,5,6,7-tetrahydroindazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O/c1-2-22(12-11-20)18(24)17-15-5-3-4-6-16(15)23(21-17)14-9-7-13(19)8-10-14/h7-10H,2-6,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUGNXCRTGXDHHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC#N)C(=O)C1=NN(C2=C1CCCC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-N-ethyl-1-(4-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{1-[acetyl(methyl)amino]-2,3-dihydro-1H-benzo[f]chromen-2-yl}methyl acetate](/img/structure/B2561385.png)

![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-4-(thiophen-2-yl)thiazole-2-carboxamide](/img/structure/B2561391.png)
![{5-[(4-chlorobenzyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methanol](/img/structure/B2561393.png)

![Oxolan-3-yl-[3-(triazol-2-yl)azetidin-1-yl]methanone](/img/structure/B2561395.png)
![3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl propanoate](/img/structure/B2561396.png)
![Methyl 2-(2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-7-carbonyl)benzoate](/img/structure/B2561398.png)
![2-[(3-Chlorobenzyl)thio]aniline hydrochloride](/img/structure/B2561400.png)


![4-[1-(3-Methoxy-1,2-thiazol-5-yl)ethylamino]-3-methylbutan-1-ol](/img/structure/B2561403.png)
![N-[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-acetamide](/img/structure/B2561404.png)
![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide](/img/structure/B2561406.png)